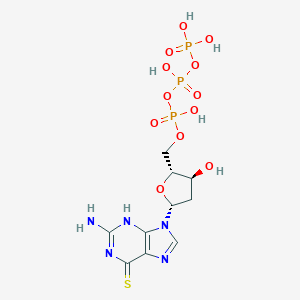

2'-Deoxy-6-thioguanosine 5'-triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2'-Deoxy-6-thioguanosine 5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O12P3S and its molecular weight is 523.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - Deoxyguanine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

DNA Synthesis

S6dGTP serves as a substrate for several DNA polymerases, facilitating DNA synthesis in vitro. Research indicates that it can effectively substitute for deoxyguanylate (dGTP) in DNA synthesis reactions catalyzed by human DNA polymerases such as alpha, delta, and gamma. The incorporation of S6dGTP into DNA chains has been shown to support further elongation, making it a valuable tool for studying DNA replication and repair mechanisms.

- Efficiency : S6dGTP has comparable Km values to dGTP for various polymerases, indicating similar affinity. However, the maximum velocity (Vmax) of S6dGTP incorporation is typically lower by 25-50% compared to dGTP .

- Misincorporation : At higher concentrations, S6dGTP can stimulate primer elongation even in the absence of dATP, suggesting potential misincorporation at sites of thiobase pairing during DNA synthesis .

Telomere Modification

S6dGTP is also recognized for its role as a substrate for telomerase, an enzyme critical for maintaining telomere length in cancer cells. The incorporation of S6dGTP into telomeres can lead to modifications that may affect telomere stability and function.

- Telomerase Activity : The modified nucleotide is incorporated into newly synthesized telomeres, potentially leading to telomere dysfunction in cells expressing telomerase . This property is particularly relevant in cancer research, where telomere maintenance is crucial for tumor cell proliferation.

Anticancer Therapeutics

The compound's relationship with thiopurines—antileukemia agents such as 6-thioguanine—highlights its significance in cancer treatment. S6dGTP is a key metabolite in the mechanism of action of these drugs.

- NUDT15 Hydrolysis : Research indicates that the enzyme NUDT15 hydrolyzes S6dGTP, thereby influencing the efficacy of thiopurine treatments. Variants of NUDT15 have been associated with altered sensitivity to thiopurines, affecting therapeutic outcomes in patients .

- Incorporation into DNA : The incorporation rate of S6dGTP into DNA is relatively low (0.01% to 0.1% substitution for canonical guanine), which minimizes toxicity and mutagenicity while still allowing for therapeutic effects .

Research and Development Applications

S6dGTP's unique properties make it suitable for various research applications beyond traditional DNA synthesis:

- Aptamer Development : Its modified structure can be utilized in the design of aptamers—short nucleic acid sequences that bind specific targets with high affinity.

- Epigenetics and DNA Damage Studies : Researchers are exploring its role in epigenetic modifications and responses to DNA damage, making it a valuable compound for studying cellular responses to stress .

- Photocrosslinking Studies : The thiol group present in S6dGTP allows for photocrosslinking applications, which can be useful in probing protein-nucleic acid interactions .

Case Studies

Propriétés

Numéro CAS |

17660-38-7 |

|---|---|

Formule moléculaire |

C10H16N5O12P3S |

Poids moléculaire |

523.25 g/mol |

Nom IUPAC |

[[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(31)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,16H,1-2H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,31)/t4-,5+,6+/m0/s1 |

Clé InChI |

BXZRFHUVVWIHMV-KVQBGUIXSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Key on ui other cas no. |

17660-38-7 |

Synonymes |

2'-deoxy-6-thioguanosine 5'-triphosphate beta-2'-deoxy-6-thioguanylate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.